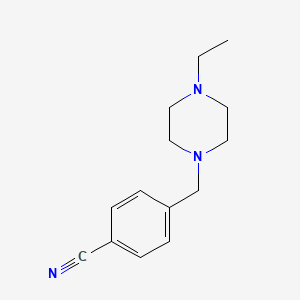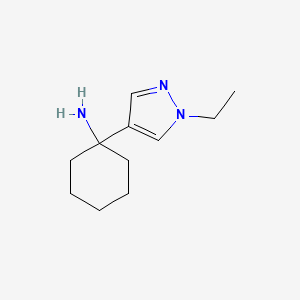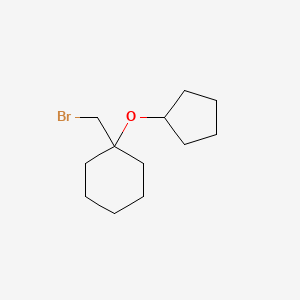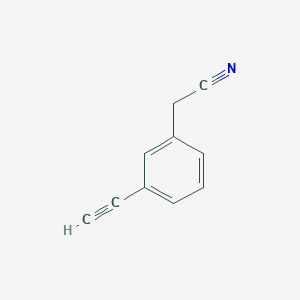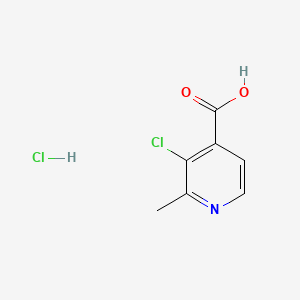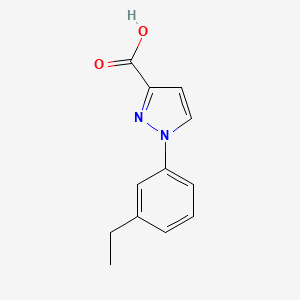
1-(3-Ethylphenyl)-1h-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethylphenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of an ethyl group attached to the third position of the phenyl ring and a carboxylic acid group attached to the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-ethylphenylhydrazine and ethyl acetoacetate.
Reaction Steps: The reaction involves the condensation of 3-ethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis is carried out in large reactors with continuous monitoring of reaction parameters such as temperature, pH, and reaction time to ensure consistent product quality.
Catalysts: Catalysts such as acids or bases may be used to enhance the reaction rate and yield.
Safety Measures: Proper safety measures are implemented to handle hazardous chemicals and to ensure the safety of workers.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: The pyrazole ring can undergo reduction reactions to form reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution reactions are typically carried out using nitric acid (HNO3) or halogenating agents like bromine (Br2).
Major Products Formed:
Oxidation Products: Carboxylic acid derivatives such as esters and amides.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Nitro- or halogenated phenyl derivatives.
科学的研究の応用
Chemistry: 1-(3-ethylphenyl)-1H-pyrazole-3-carboxylic acid is used as a building block in organic synthesis for the preparation of various pyrazole derivatives.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory diseases and infections.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune and inflammatory responses.
類似化合物との比較
Similar Compounds: Other pyrazole derivatives, such as 1-phenyl-1H-pyrazole-3-carboxylic acid and 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid.
Uniqueness: 1-(3-ethylphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the ethyl group on the phenyl ring, which influences its chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile contribute to its importance in both research and industry.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
1-(3-ethylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-2-9-4-3-5-10(8-9)14-7-6-11(13-14)12(15)16/h3-8H,2H2,1H3,(H,15,16) |
InChIキー |
SZWOVCOXGZTOPU-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)N2C=CC(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15325307.png)
![2',4,4',6'-Tetramethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15325320.png)

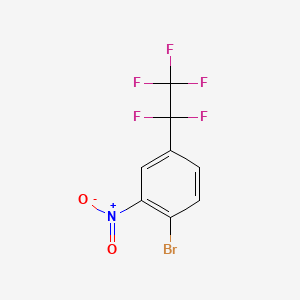
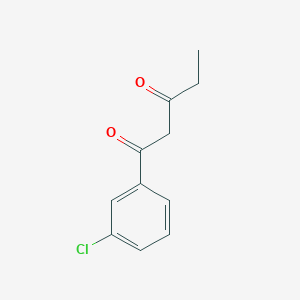
![2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B15325334.png)

![3-[(Butan-2-yl)oxy]propan-1-amine](/img/structure/B15325347.png)
